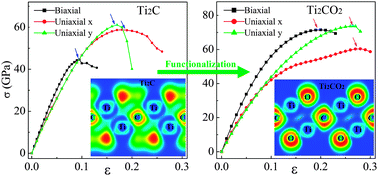Flexible two-dimensional Tin+1Cn (n = 1, 2 and 3) and their functionalized MXenes predicted by density functional theories
Physical Chemistry Chemical Physics Pub Date: 2015-05-07 DOI: 10.1039/C5CP00775E
Abstract
Two-dimensional (2D) transition metal carbides/nitrides Mn+1Xn labeled as MXenes are attracting increasing interest due to promising applications as Li-ion battery anodes and hybrid electro-chemical capacitors. To realize MXenes devices in future flexible practical applications, it is necessary to have a full understanding of the mechanical properties of MXenes under deformation. In this study, we extensively investigated the stress–strain curves and the deformation mechanisms in response to tensile stress by first principles calculations using 2D Tin+1Cn (n = 1, 2 and/or 3) as examples. Our results show that 2D Ti2C can sustain large strains of 9.5%, 18% and 17% under tensions of biaxial and uniaxial along x and y, respectively, which respectively increase to 20%, 28% and 26.5% for 2D Ti2CO2 due to surface functionalizing oxygen, which is much better than graphene (15% biaxial). The failure of 2D Tin+1Cn MXene is due to the significant collapse of the surface atomic layer; however, surface functionalization could slow down this collapse, resulting in the improvement of mechanical flexibility. We have also discussed the critical strains and Young's modulus of 2D Tin+1Cn and Tin+1CnO2. Our results provide an insight into the microscopic deformation mechanism of MXenes and hence benefit their applications in flexible electronic devices.


Recommended Literature
- [1] One-pot synthesis of 2,5-diethynyl-3,4-dibutylthiophene substituted multitopic bipyridineligands: redox and photophysical properties of their ruthenium(ii) complexes
- [2] The use of in situ and ex situ techniques for the study of the formation mechanism of mesoporous silica formed with non-ionic triblock copolymers†
- [3] A redox-triggered structural rearrangement in an iodate-templated polyoxotungstate cluster cage†
- [4] Hydrogen storage characteristics of Li and Na decorated 2D boron phosphide†
- [5] “Catch-and-release” of porphyrins by photoswitchable self-assembled monolayers
- [6] Hydrogen-bonding-induced colorimetric detection of melamine based on the peroxidase activity of gelatin-coated cerium oxide nanospheres†
- [7] Unprecedented binding and activation of CS2 in a dinuclear copper(i) complex†
- [8] Construction of a thermo-responsive copolymer-stabilized Fe3O4@CD@PdNP hybrid and its application in catalytic reduction†
- [9] Simplified analytical methodology for glucosinolate hydrolysis products: a miniaturized extraction technique and multivariate optimization†
- [10] Back cover










